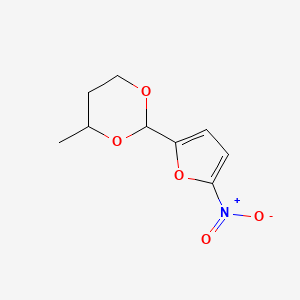
4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane is an organic compound that features a unique combination of a dioxane ring and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane typically involves the reaction of 5-nitrofuran-2-carboxaldehyde with 4-methyl-1,3-dioxane-2-one under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane involves its interaction with biological targets, particularly enzymes and proteins. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This mechanism is particularly relevant in its antimicrobial activity, where it targets bacterial enzymes and disrupts cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Nitrofuran-2-carboxylic acid: Shares the nitrofuran moiety but lacks the dioxane ring.
4-Methyl-2-(5-nitrofuran-2-yl)-1H-imidazole: Contains a similar nitrofuran moiety but with an imidazole ring instead of a dioxane ring.
Uniqueness
4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane is unique due to the presence of both the dioxane ring and the nitrofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane is a member of the nitrofuran family, known for its diverse biological activities, particularly in antimicrobial and antitubercular applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a dioxane ring substituted with a nitrofuran moiety. The nitro group is critical for the compound's biological activity, influencing both its lipophilicity and interaction with biological targets.
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of compounds containing the nitrofuran moiety. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
| Mycobacterium tuberculosis | 12.5 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of this compound were tested on normal human cell lines (e.g., L929 fibroblasts). The following table presents the cytotoxicity data:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 87 |
| 100 | 70 |
| 200 | 45 |
At concentrations up to 100 µM, the compound demonstrated low cytotoxicity with cell viability remaining above 70%, indicating a favorable safety profile for further development .
The biological activity of nitrofurans, including this compound, is primarily attributed to their ability to undergo reduction in bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and inhibit protein synthesis. This mechanism is particularly effective against Gram-positive bacteria and Mycobacterium tuberculosis .
Case Studies
Several case studies have documented the effectiveness of nitrofuran derivatives in treating infections caused by resistant strains. For instance:
- Case Study on Tuberculosis Treatment : A study evaluated a series of nitrofuran derivatives in combination with standard antitubercular drugs. The combination therapy significantly reduced bacterial load in infected models compared to monotherapy, suggesting a synergistic effect .
- Clinical Applications : Clinical trials have shown that compounds similar to this compound can be effective in treating skin infections caused by multi-drug resistant Staphylococcus aureus, demonstrating their potential as alternative therapeutic agents .
Properties
CAS No. |
51792-29-1 |
|---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4-methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C9H11NO5/c1-6-4-5-13-9(14-6)7-2-3-8(15-7)10(11)12/h2-3,6,9H,4-5H2,1H3 |
InChI Key |
LAEDCVAUXSPXGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















